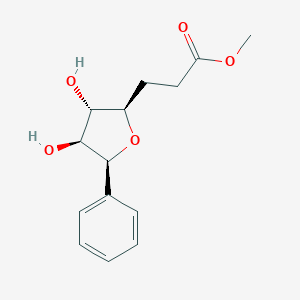
2,2-Difluorethyltrifluormethansulfonat
Übersicht
Beschreibung
Synthesis Analysis
While specific studies directly addressing the synthesis of 2,2-Difluoroethyl trifluoromethanesulfonate were not found, research on related compounds such as trifluoromethanesulfonic anhydride and trifluoromethanesulfonates indicates the importance of fluorinated reagents in organic synthesis. These compounds are often synthesized through reactions involving fluorosulfonyl compounds and alcohols or through the use of catalysts like scandium trifluoromethanesulfonate for acylation reactions (Ishihara et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Difluoroethyl trifluoromethanesulfonate, such as methyl trifluoromethanesulfonate, has been studied using techniques like gas electron diffraction, revealing specific conformational properties (Trautner et al., 1999). These studies shed light on the general structural characteristics of fluoroalkyl sulfonates.
Chemical Reactions and Properties
Trifluoromethanesulfonates and related compounds participate in a variety of chemical reactions, such as the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using reagents like 2-(trifluoromethylsulfonyloxy)pyridine (Keumi et al., 1988). These reactions highlight the compounds' reactivity and utility in organic synthesis.
Physical Properties Analysis
The physical properties of fluorinated sulfonates, including their melting and boiling points, as well as NMR spectra, are critical for their application in chemistry. For example, trifluoromethanesulfonyl hypofluorite, a related compound, exhibits specific physical characteristics that influence its reactivity and stability (Appelman & Jache, 1993).
Chemical Properties Analysis
The chemical properties of 2,2-Difluoroethyl trifluoromethanesulfonate, such as reactivity, stability, and compatibility with various organic reactions, can be inferred from studies on similar fluorinated compounds. Research demonstrates the utility of fluorinated reagents in promoting reactions under mild conditions, indicating the potential for wide-ranging applications in synthesis and material science (Gao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Aminosäuren
2,2-Difluorethyltrifluormethansulfonat ist ein leistungsstarkes Trifluorethylierungsmittel, das für die Synthese fluorierter Aminosäuren nützlich ist . Fluorierte Aminosäuren wurden aufgrund ihrer einzigartigen Eigenschaften wie erhöhter metabolischer Stabilität und veränderter Protein-Protein-Wechselwirkungen bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
Phasentransfer-katalysierte Alkylierung
Diese Verbindung wird als Reagenz bei der enantioselektiven Herstellung von cyclischen N-Arylhydroxamsäuren über Phasentransfer-katalysierte Alkylierung von Nitrobenzylbromiden verwendet . Dieser Prozess ist wichtig bei der Synthese von Nitrophenylalaninen, die wertvolle Zwischenprodukte in der organischen Synthese sind.
Trifluorethylierungsmittel
Als Trifluorethylierungsmittel kann this compound eine Trifluorethylgruppe in eine Vielzahl organischer Verbindungen einführen . Dies ist besonders nützlich im Bereich der pharmazeutischen Chemie, wo die Einführung von Fluor oder fluorierten Gruppen die biologische Aktivität einer Verbindung signifikant verändern kann.
Safety and Hazards
2,2-Difluoroethyl trifluoromethanesulfonate is classified as dangerous. It can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Wirkmechanismus
Target of Action
2,2-Difluoroethyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a triflating agent, introducing a triflate group into organic molecules . The triflate group is a good leaving group, which means it can be easily replaced by other groups in subsequent reactions . This property makes 2,2-Difluoroethyl trifluoromethanesulfonate a valuable tool in the construction of complex organic molecules .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to modify organic molecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 2,2-Difluoroethyl trifluoromethanesulfonate is the formation of new organic compounds with modified structures . The exact nature of these compounds depends on the specific reaction conditions and the other reactants present .
Biochemische Analyse
Cellular Effects
It is known to be a cytotoxic agent towards cultured leukemia L1210 cells .
Molecular Mechanism
It is known to be a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive and should be stored under inert gas .
Eigenschaften
IUPAC Name |
2,2-difluoroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULBUOBGILEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378880 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74427-22-8 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

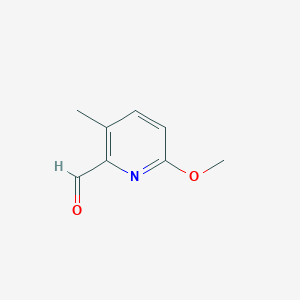


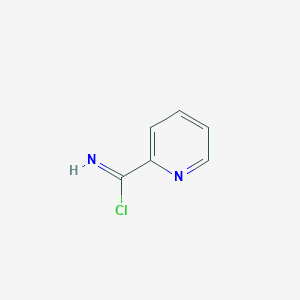
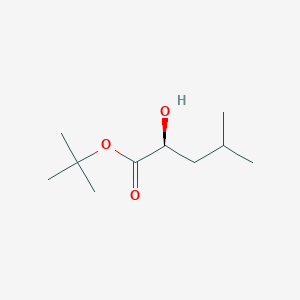

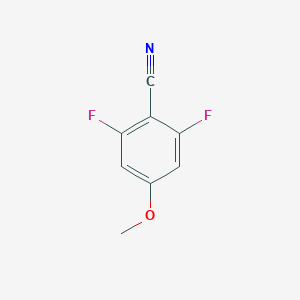
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
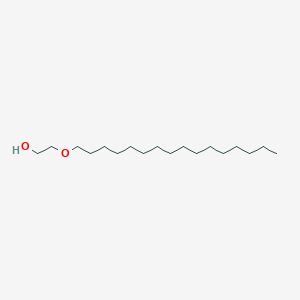
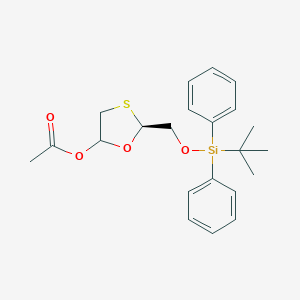
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
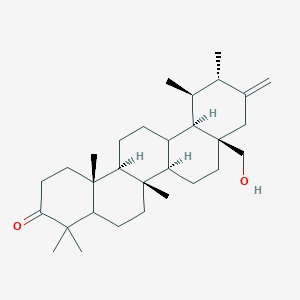
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
